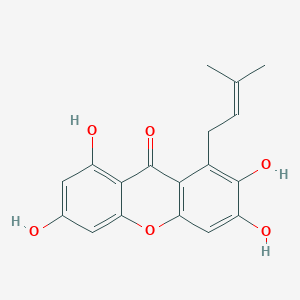

1,3,6,7-Tetrahydroxy-8-prenylxanthone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2,3,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-10-15-14(7-12(21)17(10)22)24-13-6-9(19)5-11(20)16(13)18(15)23/h3,5-7,19-22H,4H2,1-2H3 |

InChI Key |

XRUKGBABAGTMIR-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |

Synonyms |

1,3,6,7-tetrahydroxy-8-prenylxanthone |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for 1,3,6,7 Tetrahydroxy 8 Prenylxanthone

Botanical Sources and Distribution within Plant Families

This xanthone (B1684191) derivative is not ubiquitously distributed in the plant kingdom. Its presence has been confirmed in a select group of plant families, with species from the Hypericaceae and Clusiaceae families being the most notable producers.

The genus Hypericum, commonly known as St. John's Wort, is a significant source of 1,3,6,7-Tetrahydroxy-8-prenylxanthone. Research has demonstrated that this compound is a key intermediate in the biosynthetic pathways of more complex molecules within this genus.

Cell cultures of Hypericum calycinum have been shown to accumulate this compound, which is also known as hyperxanthone (B12302290) E, particularly after treatment with an elicitor. nih.gov Functional characterization of a prenyltransferase enzyme (HcPT) from H. calycinum confirmed its role in the biosynthesis of this compound through the specific C-8 prenylation of the precursor, 1,3,6,7-tetrahydroxyxanthone. nih.govresearchgate.net Further studies on enzymes from both Hypericum calycinum and Hypericum sampsonii have reinforced these findings, identifying aromatic prenyltransferases that catalyze the prenylation of 1,3,6,7-tetrahydroxyxanthone to yield this compound (referred to as 8PX in the study). nih.gov

Table 1: Documented Hypericum Sources of this compound This interactive table summarizes the primary Hypericum species identified as producers of the target compound.

| Species | Finding | Reference |

|---|---|---|

| Hypericum calycinum | Cell cultures accumulate the compound; enzymatic studies confirm its biosynthesis. | nih.govresearchgate.netnih.gov |

The genus Garcinia (family Clusiaceae) is renowned for being a rich source of a wide array of xanthones. While many xanthones have been isolated from this genus, this compound has been specifically identified from the fruit hull of Garcinia mangostana (mangosteen). nih.gov In a study investigating xanthones that could ameliorate adipose tissue inflammation, this compound, abbreviated as TPX, was isolated from G. mangostana. nih.gov

Interestingly, the direct precursor, 1,3,6,7-tetrahydroxyxanthone (also known as norathyriol), has been isolated from the pericarps of Garcinia mangostana and the epicarp of Garcinia brasiliensis. nih.govnih.gov The presence of this precursor in the genus suggests a conserved biosynthetic capability that can lead to the formation of its prenylated derivatives.

Table 2: Documented Garcinia Sources of this compound and its Precursor This interactive table highlights Garcinia species containing the target compound or its direct biosynthetic precursor.

| Species | Compound Isolated | Part of Plant | Reference |

|---|---|---|---|

| Garcinia mangostana | This compound | Fruit Hull | nih.gov |

| Garcinia mangostana | 1,3,6,7-Tetrahydroxyxanthone (Precursor) | Pericarp | nih.gov |

While xanthones as a chemical class are found in other plant families, such as the Gentianaceae, and even from marine-derived fungi, specific and confirmed reports of this compound from sources other than Hypericum and Garcinia are not prominent in recent scientific literature. nih.govmdpi.com The isolation of various xanthones from Gentianella amarella and marine fungal strains indicates that other potential sources may exist, but further phytochemical investigation is required to confirm the presence of this specific structure. nih.govmdpi.com

Chromatographic Techniques for Research-Scale Isolation and Purification

The isolation of this compound from crude plant extracts is a multi-step process that relies on advanced chromatographic methods to achieve the high degree of purity required for structural elucidation and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of xanthones, including this compound.

For purification, semi-preparative HPLC is frequently employed. In studies on Hypericum calycinum, the enzymatic product this compound was purified from a large-scale incubation using semi-preparative HPLC with a C18 column. nih.govresearchgate.net This step was crucial to obtain sufficient amounts of the pure compound for definitive structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Analytical HPLC is used to monitor the purification process and assess the purity of the final product. These analyses typically use reverse-phase columns (e.g., C18) with a gradient elution of solvents like methanol (B129727) or acetonitrile (B52724) and water, and detection is often performed using a UV detector at a wavelength of 254 nm. nih.gov

Table 3: Applications of HPLC in the Isolation of this compound This interactive table summarizes the reported use of HPLC for the purification and analysis of the target compound.

| HPLC Mode | Purpose | Column Type | Key Findings | Reference |

|---|---|---|---|---|

| Semi-Preparative | Purification of compound for NMR analysis. | C18 | Enabled isolation of sufficient quantities of pure compound from enzymatic reactions. | nih.govresearchgate.net |

Beyond HPLC, other advanced chromatographic methods are instrumental in the complex task of separating xanthones from natural extracts.

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful preparative technique for separating closely related xanthones that may be difficult to resolve by HPLC. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. This technique has been successfully applied to the preparative isolation of xanthones from Gentianella amarella and the waste from Garcinia mangostana. nih.govresearchgate.net Its orthogonality to HPLC makes it a valuable complementary tool for achieving high-purity separations. nih.gov

Other methods such as Flash Chromatography (FC) and Medium Pressure Liquid Chromatography (MPLC) serve as intermediate purification steps, capable of processing larger amounts of crude extract with better resolution than traditional column chromatography. nih.gov These techniques are often used for initial fractionation before final purification by preparative HPLC or HSCCC.

Spectroscopic Approaches for Structural Confirmation in Research

Once isolated, the definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic methods. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools in this process, providing complementary information to unequivocally determine the molecular structure. frontiersin.org

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of an isolated compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to obtain a precise mass measurement, which allows for the confident assignment of a molecular formula. unsri.ac.idajchem-a.com For this compound, HRMS would confirm its molecular formula as C₁₈H₁₆O₆.

Tandem Mass Spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the compound's structure, particularly the nature and position of its substituents. For prenylated xanthones, characteristic fragmentation includes the neutral loss of components of the prenyl side chain, such as C₄H₈ or C₅H₁₀. nih.gov The specific fragmentation pathways help to confirm the presence and location of the prenyl group on the xanthone core.

Table 1: Mass Spectrometry Data for Xanthone Identification

| Technique | Ionization Mode | Observation | Purpose |

|---|---|---|---|

| ESI-MS | Positive/Negative | Provides pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) | Determines molecular weight |

| HR-ESI-MS | Positive/Negative | Provides highly accurate mass measurement | Confirms elemental composition and molecular formula |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework. nih.govresearchgate.net A combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., HETCOR, HMBC) experiments is typically required for unambiguous assignment of all proton and carbon signals. unsri.ac.idresearchgate.net

¹H NMR Spectroscopy: This technique identifies the different types of protons and their chemical environments. For this specific xanthone, the ¹H NMR spectrum would show:

Signals for aromatic protons on the xanthone core.

Characteristic signals for the prenyl group, including methylene (B1212753) and vinyl protons and two methyl singlets.

Signals for hydroxyl protons, with a particularly downfield-shifted signal (e.g., ~δ 12-13 ppm) indicating a chelated hydroxyl group adjacent to the carbonyl function. unsri.ac.id

¹³C NMR Spectroscopy: This provides the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary). The spectrum for this compound would display 18 distinct carbon signals corresponding to its molecular formula. The chemical shifts of the carbons in the xanthone skeleton and the prenyl group are compared with known data for similar structures to confirm the substitution pattern.

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range correlations between protons and carbons. These correlations confirm the connectivity of the molecule, for instance, by showing a correlation between the methylene protons of the prenyl group and the C-8 carbon of the xanthone ring, thus verifying the position of the prenyl substituent. unsri.ac.id

Table 2: Representative NMR Data for Prenylated Xanthone Structural Analysis

| NMR Experiment | Information Provided | Example Application for this compound |

|---|---|---|

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration of protons. | Identifies aromatic, hydroxyl, and prenyl group protons. The chemical shift of the methylene protons helps locate the prenyl group. clockss.org |

| ¹³C NMR | Chemical shifts (δ) of all unique carbon atoms. | Confirms the presence of 18 carbons and helps assign the xanthone core and prenyl carbons based on established values. uni-plovdiv.bg |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Confirms the attachment of the prenyl group to C-8 and the positions of the hydroxyl groups on the xanthone skeleton. unsri.ac.id |

| HETCOR/HSQC | Direct one-bond correlations between protons and the carbons they are attached to. | Assigns specific proton signals to their corresponding carbon signals. researchgate.net |

Biosynthetic Pathways and Enzymatic Synthesis of 1,3,6,7 Tetrahydroxy 8 Prenylxanthone

Precursor Molecules and Early Steps in Xanthone (B1684191) Scaffold Formation

The formation of the characteristic dibenzo-γ-pyrone scaffold of xanthones in plants is a complex process that merges two major biosynthetic routes: the shikimate and the polyketide (acetate) pathways. researchgate.netnih.gov The shikimate pathway provides precursors that ultimately form the B-ring of the xanthone, while the acetate (B1210297) pathway contributes to the A-ring. nih.gov

The biosynthesis begins with precursor compounds derived from glycolysis (phosphoenolpyruvate) and the pentose phosphate (B84403) pathway (erythrose 4-phosphate). nih.gov These molecules enter the shikimate pathway to produce L-phenylalanine. nih.gov In the L-phenylalanine-dependent pathway, as seen in the Hypericaceae family, benzoyl-CoA is formed. researchgate.netnih.gov This is condensed with three units of malonyl-CoA (from the acetate pathway) in a reaction catalyzed by benzophenone (B1666685) synthase (BPS), a type III polyketide synthase. nih.gov This condensation yields a key benzophenone intermediate, 2,4,6-trihydroxybenzophenone, which is then hydroxylated to form 2,3′,4,6-tetrahydroxybenzophenone, a central precursor for xanthone biosynthesis. researchgate.netnih.gov

This benzophenone intermediate undergoes a regioselective, oxidative phenol (B47542) coupling reaction to achieve intramolecular cyclization, forming the core tricyclic xanthone structure. researchgate.netfrontiersin.org One of the primary xanthone precursors formed is 1,3,7-trihydroxyxanthone (1,3,7-THX). researchgate.netfrontiersin.org This molecule is then further modified by hydroxylation at the C-6 position. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as xanthone 6-hydroxylase (X6H), which requires NADPH and O2. nih.govfrontiersin.org The product of this step is 1,3,6,7-tetrahydroxyxanthone, the direct aromatic acceptor molecule for the subsequent prenylation that yields the target compound. frontiersin.orgnih.gov

Table 1: Key Steps in the Formation of the Xanthone Precursor

| Step | Precursors | Key Enzyme(s) | Intermediate/Product | Pathway(s) |

|---|---|---|---|---|

| 1 | Phosphoenolpyruvate, Erythrose 4-phosphate | Various | L-phenylalanine | Shikimate Pathway |

| 2 | L-phenylalanine, 3x Malonyl-CoA | Benzophenone Synthase (BPS) | 2,3′,4,6-tetrahydroxybenzophenone | Phenylalanine-dependent & Acetate Pathways |

| 3 | 2,3′,4,6-tetrahydroxybenzophenone | Cytochrome P450 enzymes | 1,3,7-trihydroxyxanthone | Oxidative Cyclization |

Enzymology of Prenylation in Xanthone Biosynthesis

Prenylation is a crucial modification step that adds a hydrophobic prenyl group to the xanthone scaffold, often enhancing the biological activity of the molecule. nih.govnih.gov This reaction is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (aPTs).

Research into the biosynthesis of prenylated xanthones has led to the identification of specific enzymes responsible for this key modification.

HcPT : An aromatic prenyltransferase was isolated from elicitor-treated cell cultures of Hypericum calycinum and named HcPT. nih.gov It is a membrane-bound enzyme that possesses the characteristic aspartate-rich motifs (NQ(I/L)xDxxxD and KD(I/L)xDxxGD) common to this class of enzymes. nih.gov Functional characterization of the recombinant HcPT enzyme confirmed its role in the prenylation of xanthones. nih.govnih.gov

PT8PX : Another 8-prenylxanthone-forming prenyltransferase, named PT8PX, was identified from Hypericum calycinum and Hypericum sampsonii. nih.govfrontiersin.org This enzyme was shown to have prenylation activity and is primarily localized at the envelope of the chloroplast. nih.govfrontiersin.org

A key feature of enzymes like HcPT and PT8PX is their high regiospecificity. frontiersin.orgnih.gov When presented with the substrate 1,3,6,7-tetrahydroxyxanthone, these enzymes specifically catalyze the attachment of the prenyl group to the C-8 position of the xanthone's B-ring. frontiersin.orgnih.gov This specific C-C bond formation results in the synthesis of 1,3,6,7-tetrahydroxy-8-prenylxanthone. nih.gov This regiospecificity ensures the precise formation of the correct isomer, which is crucial for its subsequent biological function or further enzymatic modifications. For instance, the product this compound is a proposed precursor for the cyclization to hyperxanthone (B12302290) E. nih.govnih.gov

The prenylation reaction catalyzed by aromatic prenyltransferases requires an activated isoprenoid unit as the prenyl donor. nih.govnih.gov For the biosynthesis of this compound by HcPT and PT8PX, the exclusive prenyl donor is dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov DMAPP is a five-carbon isoprenoid precursor synthesized in plants through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids. nih.govwikipedia.org In the enzymatic reaction, the prenyltransferase facilitates the electrophilic substitution of the aromatic ring of 1,3,6,7-tetrahydroxyxanthone with the dimethylallyl cation derived from DMAPP, releasing pyrophosphate. nih.gov

Table 2: Characteristics of Aromatic Prenyltransferases in this compound Synthesis

| Enzyme | Source Organism | Substrate (Prenyl Acceptor) | Prenyl Donor | Product | Regiospecificity |

|---|---|---|---|---|---|

| HcPT | Hypericum calycinum | 1,3,6,7-tetrahydroxyxanthone | DMAPP | This compound | C-8 |

Molecular Cloning and Genetic Engineering of Biosynthetic Enzymes

Understanding the genetic basis of xanthone biosynthesis opens avenues for metabolic engineering and the potential for producing these valuable compounds in heterologous systems.

The gene encoding the aromatic prenyltransferase HcPT has been successfully isolated and characterized. A complementary DNA (cDNA) for HcPT was isolated from a subtracted cDNA library and transcript preparations of Hypericum calycinum cell cultures that had been treated with an elicitor to induce the production of prenylated xanthones. nih.govnih.gov Analysis showed that the HcPT transcript levels increased just before the accumulation of these compounds, indicating its involvement in their biosynthesis. nih.gov

To confirm its function, the isolated HcPT cDNA was expressed in a heterologous system using baculovirus-infected insect cells. nih.govnih.gov The resulting recombinant HcPT protein was functionally active. When incubated with the substrate 1,3,6,7-tetrahydroxyxanthone and the prenyl donor DMAPP, the enzyme catalyzed the formation of this compound. nih.govnih.gov This functional characterization provided definitive proof of the gene's role in the regiospecific C-8 prenylation of the xanthone core. nih.gov

Heterologous Expression Systems for Enzyme Activity Validation (e.g., Baculovirus-Infected Insect Cells)

To confirm the function of enzymes involved in the biosynthesis of this compound, scientists utilize heterologous expression systems. These systems allow for the production of a specific plant enzyme in a different host organism, which facilitates the study of its activity in isolation. The baculovirus expression vector system (BEVS), which uses insect cells such as those from Spodoptera frugiperda (Sf9), is a popular and powerful tool for this purpose. ias.ac.innih.gov

In this system, the gene encoding the suspected prenyltransferase is inserted into a baculovirus vector. ias.ac.in Insect cells are then infected with the recombinant baculovirus, leading to the high-level expression of the target enzyme. ias.ac.inkyushu-u.ac.jp The synthesized proteins are often functionally identical to their native counterparts. ias.ac.in

A notable example is the functional characterization of a prenyltransferase (HcPT) from Hypericum calycinum cell cultures. cabidigitallibrary.orgnih.gov The cDNA for HcPT was expressed in baculovirus-infected insect cells. The resulting recombinant enzyme was then tested for its ability to prenylate various substrates. nih.gov

Research Findings:

The microsomal fraction from insect cells expressing the HcPT enzyme demonstrated prenylation activity. nih.gov

When provided with 1,3,6,7-tetrahydroxyxanthone as the substrate and dimethylallyl diphosphate (DMAPP) as the prenyl donor, the recombinant enzyme catalyzed the biosynthesis of this compound. cabidigitallibrary.orgnih.gov

This reaction was highly specific, as the enzyme showed a preference for 1,3,6,7-tetrahydroxyxanthone over other potential acceptor molecules like other xanthones, flavonoids, phenolic acids, and benzophenones. nih.gov

The product of the enzymatic reaction was confirmed to be this compound through liquid chromatography-mass spectrometry (LC-MS) analysis, comparing it with an authentic reference compound. nih.gov

This use of the baculovirus-insect cell system provided definitive evidence for the role of the HcPT enzyme in the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone, a key step in the formation of certain prenylated xanthones like hyperxanthone E. cabidigitallibrary.orgnih.gov

| Host System | Vector | Expressed Enzyme | Substrate | Product | Analytical Method | Reference |

| Baculovirus-infected insect cells (Spodoptera frugiperda, Sf9) | Baculovirus | Hypericum calycinum prenyltransferase (HcPT) | 1,3,6,7-tetrahydroxyxanthone | This compound | LC-MS | nih.gov |

Bioproduction and Metabolic Engineering Strategies in Plant Cell Cultures

Plant cell cultures offer a promising and sustainable alternative for producing valuable secondary metabolites like this compound. nih.gov These in vitro systems allow for controlled production, independent of geographical and environmental constraints. mdpi.com

Enhanced Xanthone Production in Elicitor-Treated Cell Suspension Cultures

Elicitation is a highly effective strategy for boosting the production of secondary metabolites in plant cell cultures. nih.gov Elicitors are compounds that, when introduced in small amounts, trigger defense responses in plant cells, often leading to an increased synthesis of specific metabolites. nih.govdpbck.ac.in These can be biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

In the context of xanthone biosynthesis, elicitors have been shown to significantly enhance production. For example, cell suspension cultures of Hypericum calycinum respond to treatment with a yeast extract elicitor by accumulating the prenylated xanthone hyperxanthone E. nih.gov Research has shown that an increase in the transcript level of the gene for the prenyltransferase (HcPT) precedes the accumulation of this compound, indicating that the elicitor stimulates the expression of key biosynthetic genes. cabidigitallibrary.orgnih.gov

Similarly, treating Hypericum perforatum cell suspensions with biotic elicitors from Agrobacterium tumefaciens and Agrobacterium rhizogenes has been shown to dramatically increase xanthone production. researchgate.net In these elicited cultures, the total yield of detected xanthones was approximately 17-fold higher than in control cells. researchgate.net Furthermore, some xanthones were synthesized de novo only in the elicited cells, highlighting the profound effect of elicitors on the metabolic pathways. researchgate.net

Table of Elicitors and Their Effects on Xanthone Production:

| Plant Species | Elicitor | Key Finding | Fold Increase | Reference |

| Hypericum calycinum | Yeast Extract | Increased accumulation of hyperxanthone E | Not specified | nih.gov |

| Hypericum perforatum | Agrobacterium tumefaciens | Enhanced overall xanthone production | ~17-fold | researchgate.net |

| Hypericum perforatum | Agrobacterium rhizogenes | Enhanced overall xanthone production | ~17-fold | researchgate.net |

Application of Hairy Root Cultures for Metabolite Accumulation

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, represent another valuable platform for producing secondary metabolites. nih.govfrontiersin.org These transformed roots are characterized by fast growth, genetic stability, and a high capacity for secondary metabolite synthesis, often mirroring the phytochemical profile of the parent plant's roots. nih.govnih.gov

Hairy root cultures of Hypericum perforatum have been investigated as a source of xanthones. researchgate.net Analysis has shown that these cultures can produce a variety of xanthones, including prenylated derivatives. researchgate.net The transformation with A. rhizogenes can itself act as a trigger for enhanced secondary metabolism, as the introduced rol genes can activate plant defense genes. researchgate.net Studies have identified 1,3,6,7-tetrahydroxyxanthone-C-prenyl isomers in H. perforatum hairy roots, indicating that the necessary biosynthetic machinery, including prenyltransferases, is active in these cultures. researchgate.net

Strategies for Increasing Biosynthetic Yields in in vitro Systems

Metabolic engineering offers powerful strategies to further enhance the production of desired compounds like this compound in in vitro systems. frontiersin.org These strategies aim to optimize the metabolic pathways to channel more precursors towards the final product.

Key strategies include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the xanthone pathway can significantly boost production. For instance, overexpressing the gene for the specific prenyltransferase that catalyzes the final step in the synthesis of this compound could increase its yield.

Blocking Competing Pathways: Metabolic flux can be redirected towards xanthone biosynthesis by down-regulating or knocking out genes in competing pathways that draw from the same pool of precursors.

Precursor Feeding: Supplying the culture medium with precursors of the xanthone biosynthetic pathway can increase the availability of building blocks for the final product.

Optimization of Culture Conditions: Fine-tuning environmental factors such as medium composition, pH, temperature, and light can significantly impact cell growth and secondary metabolite production. dergipark.org.tr

Use of Transcription Factors: Engineering the expression of transcription factors that regulate the entire biosynthetic pathway can simultaneously upregulate multiple genes, leading to a coordinated increase in production.

By combining these metabolic engineering approaches with optimized culture systems like elicitor-treated cell suspensions and hairy root cultures, it is possible to develop highly efficient and scalable bioproduction platforms for this compound and other valuable xanthones. nih.govmdpi.commdpi.com

Pharmacological Research and Biological Activities of 1,3,6,7 Tetrahydroxy 8 Prenylxanthone

Anti-Inflammatory Activities and Molecular Mechanisms

Research has identified 1,3,6,7-Tetrahydroxy-8-prenylxanthone, also referred to as TPX in some studies, as a compound with significant anti-inflammatory potential. nih.govnih.gov Studies have explored its effects on various cellular models to understand how it modulates inflammatory responses at a molecular level.

In in-vitro studies utilizing the murine macrophage cell line RAW264.7, this compound has been shown to be a potent inhibitor of nitric oxide (NO) production. nih.govnih.gov When these macrophages were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, the compound effectively suppressed the generation of NO in a dose-dependent manner. nih.gov This inhibitory effect on NO, a key inflammatory mediator, highlights a primary aspect of its anti-inflammatory action. nih.govnih.gov

The compound has demonstrated a significant ability to modulate the expression of key pro-inflammatory cytokines. In LPS-stimulated RAW264.7 macrophages, treatment with this compound led to a marked reduction in the secretion and mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that the compound can interfere with the signaling molecules that orchestrate and amplify the inflammatory cascade. nih.govnih.gov

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated Macrophages

| Cytokine | Effect of Treatment | Cell Model |

| TNF-α | Significantly reduced protein and mRNA levels. nih.gov | RAW264.7 |

| IL-1β | Markedly reduced mRNA levels. nih.gov | RAW264.7 |

| IL-6 | Potent inhibition of secretion and mRNA levels. nih.govnih.gov | RAW264.7 |

The anti-inflammatory effects of this compound are linked to its ability to attenuate critical inflammatory signaling pathways. Research has shown that it inhibits the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in macrophages and adipocytes. nih.govnih.gov

In LPS-stimulated macrophages, the compound was found to block the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. nih.gov Regarding the NF-κB pathway, it prevented the phosphorylation of IKKα/β, IκBα, and p65. nih.gov This inhibition of p65 phosphorylation also reduced its translocation into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.gov Similar inhibitory effects on these pathways were observed in 3T3-L1 adipocytes treated with TNF-α. nih.gov

In studies involving 3T3-L1 adipocyte models, this compound was found to promote the expression of Sirtuin 3 (SIRT3). nih.govnih.gov When these fat cells were exposed to the inflammatory cytokine TNF-α, the compound significantly increased the protein expression of SIRT3. nih.gov This is noteworthy as SIRT3 is implicated in protecting against inflammation, and its promotion by the compound suggests a mechanism for alleviating inflammation within adipose tissue. nih.gov

A key finding is the ability of this compound to disrupt the inflammatory crosstalk between adipocytes and macrophages. nih.govnih.gov In co-culture experiments, the compound blocked the migration of RAW264.7 macrophages towards 3T3-L1 adipocytes. nih.govnih.gov This is significant because the infiltration of macrophages into adipose tissue is a hallmark of obesity-related inflammation. nih.gov Furthermore, in a murine model of LPS-induced acute inflammation, administration of the compound was shown to attenuate adipose tissue inflammation. nih.govnih.gov These results indicate that the compound can interfere with the inflammatory cycle that occurs between these two cell types. nih.govnih.gov

Consistent with its ability to inhibit NO production, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov In LPS-stimulated RAW264.7 macrophages, the compound reduced both the mRNA and protein levels of iNOS in a dose-dependent manner. nih.gov Additionally, it significantly blocked the LPS-induced increase in both the mRNA and protein levels of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. nih.gov

Table 2: Effect of this compound on Inflammatory Enzymes in LPS-Stimulated Macrophages

| Enzyme | Effect of Treatment | Cell Model |

| iNOS | Suppressed mRNA and protein expression. nih.gov | RAW264.7 |

| COX-2 | Significantly blocked mRNA and protein expression. nih.gov | RAW264.7 |

Antioxidant Properties and Reactive Oxygen Species Scavenging Potential

The antioxidant capacity of natural compounds is a significant area of pharmacological research, primarily due to the role of oxidative stress in various pathologies. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can cause damage to proteins, DNA, and lipids. nih.gov Plants have evolved complex enzymatic and non-enzymatic systems to scavenge ROS, with secondary metabolites like xanthones and flavonoids playing a crucial role. nih.gov

The antioxidant potential of a compound is often evaluated using in vitro assays that measure its ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.gov In the DPPH assay, an antioxidant compound reduces the purple DPPH radical to a yellow hydrazine, with the color change being proportional to the scavenging capacity. benthamdirect.com

Research into the cellular response of Hypericum perforatum (St. John's Wort) to biotic stress revealed that this compound is one of four major xanthones synthesized de novo in elicited cell cultures. These xanthones were found to serve a dual function, acting as phytoalexins (antimicrobial compounds) and as antioxidants to shield the cells from oxidative damage. The study noted that methanolic extracts from these elicited cells showed significantly higher antioxidant capabilities compared to control cells, indicating the contribution of newly formed xanthones, including this compound, to this protective effect.

The structural features of xanthones, particularly the number and position of hydroxyl and prenyl groups, are critical determinants of their antioxidant activity. nih.gov Prenylation, the attachment of a lipophilic prenyl side-chain, can enhance the interaction of the molecule with cellular membranes, potentially increasing its bioactivity. nih.gov

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the purple DPPH solution, typically at 517 nm. benthamdirect.com |

| ABTS Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. | Decrease in absorbance of the blue-green ABTS•+ solution, typically at 734 nm. nih.gov |

| ROS Scavenging Assay | Directly measures the ability of a compound to neutralize specific reactive oxygen species (e.g., superoxide, hydroxyl radicals) in cellular or chemical systems. | Often uses fluorescent probes that react with ROS to produce a measurable signal. |

Antimicrobial Research Applications (e.g., antibacterial, antifungal)

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Xanthones, a class of polyphenolic compounds, have demonstrated a broad spectrum of antimicrobial activities. Their efficacy is closely linked to their chemical structure, including the pattern of hydroxylation, methoxylation, and prenylation on the xanthone (B1684191) core.

Studies have shown that extracts from plant cells producing this compound possess significant antimicrobial properties. When Hypericum perforatum cells were elicited, they synthesized four major xanthones, including this compound. These compounds were identified as phytoalexins, which are antimicrobial substances produced by plants to defend against pathogens. The methanolic extract from these cells displayed markedly higher antimicrobial competence than extracts from non-elicited cells.

The structural characteristics of xanthones play a vital role in their antibacterial mechanism. For instance, the 1,3,6,7-tetraoxygenated xanthone skeleton has been shown to be particularly active against methicillin-resistant Staphylococcus aureus (MRSA). The presence and position of prenyl groups can also be crucial for activity, potentially by enhancing the compound's ability to interact with and disrupt bacterial cell membranes. While direct antimicrobial data for pure this compound is limited in the reviewed literature, its role as a phytoalexin in plant defense suggests its potential as a lead structure for further antimicrobial research.

Table 2: Antimicrobial Activity of Selected Xanthones from Garcinia Species

| Compound | Source Species | Target Microbe(s) | Reported Activity (MIC, µg/mL) |

|---|---|---|---|

| α-Mangostin | G. mangostana | MRSA, S. aureus | 0.5–1 |

| Garcinone E | G. mangostana | MRSA, S. aureus | 25, 12.5 |

| Cowanin | G. cowa | MRSA, B. subtilis | 2, 4 |

| 1,3,6-Trihydroxy-7-methoxyxanthone | G. mangostana | Salmonella Typhimurium | 4 |

| 1,5-Dihydroxy-6,7-dimethoxyxanthone | G. mangostana | S. epidermidis, B. cereus | 16 |

(Note: This table provides context on the activity of related xanthone structures. MIC = Minimum Inhibitory Concentration.)

Cholinesterase Inhibition Potential and Related Research

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease. nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. nih.gov In Alzheimer's disease, a deficit in ACh contributes to cognitive decline, and inhibiting AChE and BChE can raise ACh levels, thereby providing symptomatic relief. nih.govnih.gov While AChE is the primary enzyme in a healthy brain, BChE activity increases as the disease progresses, making it an important therapeutic target. nih.gov

Xanthones have emerged as a promising class of natural products with cholinesterase inhibitory activity. nih.gov Both natural and synthetic xanthone derivatives have been investigated, with studies showing that the type and position of substituents on the xanthone scaffold significantly influence their inhibitory potency against AChE and BChE. nih.govnih.gov For example, hydrophobic moieties can enhance π-π stacking interactions with amino acid residues in the enzyme's active site, while hydroxyl groups can form key hydrogen bonds. nih.gov

Research on xanthones from Garcinia mangostana has identified several compounds, such as α-mangostin and γ-mangostin, as potent cholinesterase inhibitors. researchgate.net A study comparing different parts of the G. mangostana plant found a strong correlation between total xanthone content and cholinesterase inhibition, with the pericarp (fruit rind) showing the highest activity. researchgate.net

Currently, there is no specific research in the reviewed literature that evaluates the direct cholinesterase inhibitory activity of this compound. However, given that other prenylated xanthones from Garcinia species exhibit potent inhibition, this compound represents a candidate for future investigation in this area. researchgate.netmdpi.com The exploration of its potential could lead to the development of new and effective agents for neurodegenerative diseases.

Table 3: Key Cholinesterase Enzymes in a Therapeutic Context

| Enzyme | Primary Role | Relevance to Alzheimer's Disease |

|---|---|---|

| Acetylcholinesterase (AChE) | Rapidly hydrolyzes acetylcholine in cholinergic synapses to terminate the nerve impulse. | The primary target for early-stage Alzheimer's therapy. Inhibition increases acetylcholine levels. nih.gov |

| Butyrylcholinesterase (BChE) | A secondary enzyme for acetylcholine hydrolysis. Also metabolizes other esters. | Its levels increase relative to AChE as Alzheimer's progresses, compensating for ACh hydrolysis. A key target in later stages. nih.gov |

Neuroprotective Activity Studies (in vitro cell models)

Neuroprotection refers to the strategies and mechanisms that defend the central nervous system against neuronal injury and degeneration. Research in this field often utilizes in vitro cell models to screen for compounds that can protect neurons from toxins, oxidative stress, and inflammation—key pathological factors in diseases like Parkinson's and Alzheimer's. nih.gov Common cell lines include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, which can be treated with neurotoxins to simulate neuronal damage. nih.gov

A crucial component of neurodegeneration is neuroinflammation, which involves the activation of brain immune cells like microglia and astrocytes. nih.gov These activated cells can release pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators that contribute to neuronal cell death. nih.gov Therefore, compounds with anti-inflammatory properties are of significant interest for their neuroprotective potential.

Direct neuroprotective studies on this compound are not available in the current literature. However, significant research has been conducted on its potent anti-inflammatory effects. In a study using the RAW264.7 macrophage cell line, a model for studying inflammatory responses, this compound (referred to as TPX in the study) was identified as a powerful inhibitor of nitric oxide (NO) and interleukin-6 (IL-6) secretion induced by lipopolysaccharide (LPS). nih.gov The compound was shown to ameliorate inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPKs. nih.gov

Given that neuroinflammation is a critical process in the pathology of neurodegenerative diseases, the strong anti-inflammatory activity of this compound in macrophage cell models suggests a strong potential for neuroprotective effects. nih.gov By downregulating inflammatory mediators, this compound could help mitigate the inflammatory environment that leads to neuronal damage. This makes it a compelling candidate for future in vitro neuroprotection studies using neuronal cell models.

Table 4: Common In Vitro Models for Neuroprotection Research

| Cell Line | Origin | Typical Application in Neuroprotection Studies |

|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Modeling neurodegenerative diseases; studying neurotoxicity, oxidative stress, and apoptosis. |

| PC12 | Rat Pheochromocytoma | Studying neuronal differentiation, neurotoxicity, and the effects of neurotrophic factors. nih.gov |

| RAW264.7 | Mouse Macrophage | Modeling inflammatory responses; screening for anti-inflammatory compounds relevant to neuroinflammation. nih.gov |

| Primary Neurons | Harvested from animal brain tissue | Provide a more physiologically relevant model for studying neuronal function, injury, and protection. |

Exploration of Other Biological Effects (e.g., α-glucosidase inhibition for related xanthones)

Beyond the aforementioned activities, the pharmacological profile of this compound and related xanthones includes other significant biological effects. One such area of interest is the inhibition of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion and glucose absorption.

α-Glucosidase Inhibition by Related Xanthones α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose spikes, making it a therapeutic target for managing type 2 diabetes. Research has shown that xanthones as a chemical class are often effective inhibitors of α-glucosidase activity. researchgate.net Studies comparing different classes of polyphenols have suggested that xanthones can be more potent in this regard than flavonoids. researchgate.net Although specific inhibitory data for this compound against α-glucosidase is not yet reported, its structural class makes it a molecule of interest for future screening.

Anti-inflammatory Activity A significant biological effect that has been directly researched for this compound is its potent anti-inflammatory action. A study isolating xanthones from the fruit hull of Garcinia mangostana identified this compound (TPX) as a highly effective anti-inflammatory agent. nih.gov The research demonstrated that the compound significantly inhibited the production of key inflammatory mediators in macrophage and adipocyte cell lines. nih.gov These findings underscore its potential for addressing conditions driven by chronic inflammation.

Table 5: Investigated Biological Effects of this compound (TPX)

| Biological Target/Model | Key Findings | Potential Implication | Reference |

|---|---|---|---|

| LPS-stimulated RAW264.7 Macrophages | Potent inhibitor of nitric oxide (NO) and interleukin-6 (IL-6) secretion. | Anti-inflammatory | nih.gov |

| LPS-stimulated RAW264.7 Macrophages | Inhibited activation of NF-κB and MAPKs signaling pathways. | Anti-inflammatory | nih.gov |

| TNF-α-stimulated 3T3-L1 Adipocytes | Ameliorated inflammatory responses. | Attenuation of adipose tissue inflammation. | nih.gov |

| Macrophage/Adipocyte Co-culture | Blocked the migration of macrophages towards adipocytes. | Disruption of inflammatory crosstalk in adipose tissue. | nih.gov |

Structure Activity Relationship Sar Studies of 1,3,6,7 Tetrahydroxy 8 Prenylxanthone and Its Analogs

Influence of the Prenyl Group on Biological Activity and Lipophilicity

The presence and position of prenyl groups on the xanthone (B1684191) scaffold are pivotal in modulating the biological activities of these compounds. mdpi.com The prenyl moiety, a five-carbon isoprenoid unit, significantly enhances the lipophilicity of the xanthone molecule. nih.gov This increased lipophilicity is believed to facilitate the molecule's ability to permeate biological membranes, such as the lipid bilayers of bacterial or cancer cells, thereby improving its interaction with intracellular targets. nih.govnih.gov

Research consistently demonstrates that the addition of a prenyl group to a hydroxyxanthone core can dramatically increase its bioactivity. mdpi.comnih.gov For instance, studies have shown that C-prenylation of an otherwise inactive xanthone can introduce or significantly boost effects like antitumor activity. nih.gov The prenyl group is not merely a lipophilic anchor; it can also provide an additional molecular motif for interaction with biological targets, potentially improving potency and selectivity. nih.gov Structure-activity relationship studies have identified that prenylation at specific positions, notably C-2, C-4, and C-8, is crucial for influencing the biological effects of xanthones. nih.govmdpi.com Specifically, prenylation at the C-8 position has been highlighted as important for the biological activity of xanthones. mdpi.com

The enhancement of bioactivity is often linked to the prenyl group's ability to alter the molecule's interaction with cell membranes. nih.gov This modification can make the membrane more permeable, leading to events like cell lysis in bacteria. nih.gov In essence, the prenyl group serves as a key functional component that transforms a simple hydroxylated xanthone into a more potent and biologically available compound. mdpi.com

| Structural Modification | Key Finding | Impact on Bioactivity | Reference |

|---|---|---|---|

| Introduction of a Prenyl Group | Increases the lipophilicity of the xanthone scaffold. | Enhances the ability to cross biological membranes, leading to improved antitumor and antibacterial activities. | nih.gov |

| Prenylation at C-8 Position | Considered a key position for influencing the biological activity of xanthones. | Contributes significantly to the anticancer and anti-inflammatory properties observed in various xanthone derivatives. | mdpi.com |

| General Prenylation | Provides an extra molecular motif for interacting with biological targets. | Can lead to an improvement in both the potency and selectivity of the compound's pharmacological effects. | nih.gov |

| Lipophilicity Enhancement | Facilitates the internalization of the molecule and influences protein interactions. | Improves the overall pharmacokinetic profile, allowing for better interaction with intracellular targets. | researchgate.netresearchgate.net |

Role of Hydroxylation Patterns on the Xanthone Scaffold in Bioactivity

The number and arrangement of hydroxyl (-OH) groups on the xanthone core are fundamental determinants of its biological activity. nih.gov These hydrophilic groups are crucial for interactions with polar sites on biological targets, such as enzymes and receptors, through hydrogen bonding. The specific hydroxylation pattern of 1,3,6,7-tetrahydroxyxanthone is a key factor in its observed effects.

Structure-activity relationship studies have identified C-1, C-3, C-6, and C-8 as key positions for substitution that influence bioactivity. nih.govresearchgate.net The presence of a hydroxyl group at the C-1 position, which is ortho to the xanthone's carbonyl function, is often noted as a significant contributor to cytotoxicity in cancer cell lines. epa.gov The 1,3-dihydroxy pattern is a common feature in many biologically active xanthones. unram.ac.id

| Hydroxylation Pattern/Position | Significance | Impact on Bioactivity | Reference |

|---|---|---|---|

| 1,3,6,7-Tetrahydroxy | This specific pattern is the core structure for the biosynthesis of other complex xanthones like γ-mangostin and hyperxanthone (B12302290) E. | Provides multiple sites for hydrogen bonding, contributing to anti-inflammatory and antioxidant activities. | nih.govnih.gov |

| -OH at C-1 | The hydroxyl group is ortho to the carbonyl function. | Significantly contributes to the cytotoxic effects of xanthones against cancer cells. | epa.gov |

| -OH at C-3 and C-6 | Along with C-1 hydroxylation and C-8 prenylation, this pattern is crucial for bioactivity. | Enhances anticancer properties. | mdpi.com |

| General Hydroxylation | The number and position of -OH groups influence physiological and biological effects. | Free hydroxyl groups are critical for antioxidant capacity and interaction with biological targets. | mdpi.com |

Comparative Studies with Structurally Related Xanthones (e.g., γ-mangostin, Hyperxanthone E)

The biological activity of 1,3,6,7-Tetrahydroxy-8-prenylxanthone can be better understood by comparing it to structurally similar natural xanthones. Its core, 1,3,6,7-tetrahydroxyxanthone, serves as a biosynthetic precursor to several well-known compounds, including γ-mangostin and Hyperxanthone E. nih.gov

γ-mangostin: This compound is one of the principal xanthones found in the mangosteen fruit. mdpi.com Structurally, it is formed by the prenylation of 1,3,6,7-tetrahydroxyxanthone at both the C-2 and C-8 positions. nih.gov The presence of two prenyl groups in γ-mangostin, compared to the single prenyl group in this compound, generally results in greater lipophilicity and often more potent biological activity. For example, γ-mangostin is known to possess significant antitumor, antioxidant, and anti-inflammatory properties and is often used as a benchmark for xanthone bioactivity. mdpi.comnih.gov The comparison suggests that while the 1,3,6,7-tetrahydroxy-8-prenyl structure is active, the addition of a second prenyl group at C-2 can further enhance these effects.

Hyperxanthone E: Also derived from the 1,3,6,7-tetrahydroxyxanthone precursor, Hyperxanthone E is found in plants of the Hypericum species. nih.gov Its structure involves a pyran ring formed through the cyclization of a prenyl group. This structural rigidity, compared to the flexible prenyl chain of this compound, can lead to differences in target binding and biological activity. Studies on pyranoxanthones suggest that such rigidification can sometimes decrease activity compared to their uncyclized prenylated counterparts. nih.gov

By comparing these compounds, it becomes clear that the 1,3,6,7-tetrahydroxy core provides a foundational platform for activity, while modifications like the number of prenyl groups (as in γ-mangostin) or their cyclization (as in Hyperxanthone E) fine-tune the potency and specificity of the molecule's biological effects.

| Compound | Structural Relationship to this compound | Key Bioactivity Differences | Reference |

|---|---|---|---|

| This compound | Base compound; features one prenyl group at C-8. | Identified as a potent inhibitor of inflammatory responses. | nih.gov |

| γ-mangostin | Features two prenyl groups (at C-2 and C-8) on the same 1,3,6,7-tetrahydroxy core. | Increased lipophilicity; often exhibits more potent antitumor, antioxidant, and antidiabetic activities. | mdpi.comnih.gov |

| Hyperxanthone E | Derived from the same precursor but features a cyclized prenyl group forming a pyran ring. | The rigid pyran ring structure can alter binding affinity to biological targets compared to the flexible prenyl chain, potentially modifying its activity profile. | nih.govnih.gov |

| α-mangostin | Structurally similar to γ-mangostin but with a methoxy (B1213986) group at C-7 instead of a hydroxyl group. | A major, highly active xanthone from mangosteen, demonstrating that small changes like methylation also significantly impact bioactivity. | nih.govnih.gov |

Computational and In Silico Approaches for SAR Elucidation

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, are powerful tools for dissecting the SAR of xanthones. nih.govyoutube.com These in silico approaches allow researchers to predict how structural modifications will affect biological activity, guiding the synthesis and screening of new derivatives.

Molecular Docking: This technique simulates the interaction between a ligand (the xanthone) and a biological target (such as an enzyme or receptor). polyu.edu.hk For xanthones, docking studies have been used to predict binding affinities and identify key interactions. For example, analysis can reveal that the hydroxyl groups of a xanthone form crucial hydrogen bonds with amino acid residues in the active site of a target protein, while the prenyl group fits into a hydrophobic pocket. mdpi.com Such studies have been used to identify xanthones as potential inhibitors of targets like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). polyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR studies have shown that descriptors like lipophilicity (logP), dipole moment, and the net atomic charges on specific carbons (e.g., C1, C2, C3) are significant contributors to their cytotoxic activity. nih.gov These models can create equations that predict the bioactivity of a novel xanthone based on its calculated structural properties, streamlining the drug discovery process.

These computational tools provide a theoretical framework that complements experimental findings. They help explain why certain structural features, like the C-8 prenyl group and the 1,3,6,7-hydroxylation pattern of the title compound, are important for its activity and can guide the design of more potent analogs. nih.govmdpi.com

| Computational Method | Application to Xanthones | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of xanthones to protein targets (e.g., kinases, enzymes). | Identifies crucial hydrogen bonds from hydroxyl groups and hydrophobic interactions from the prenyl group, explaining binding specificity. | nih.govpolyu.edu.hk |

| QSAR Analysis | Develops mathematical models correlating structural descriptors with biological activity (e.g., cytotoxicity). | Reveals that lipophilicity (logP), dipole moment, and specific atomic charges are key predictors of xanthone bioactivity. | nih.gov |

| In Silico Screening | Virtually screens libraries of xanthone compounds against biological targets. | Identifies promising candidates for further experimental testing, accelerating the discovery of new inhibitors. | youtube.commdpi.com |

| Analysis of Physicochemical Properties | Calculates properties like molecular weight and solvent-accessible surface area. | Ensures that potential lead compounds fall within the acceptable range for drug-like molecules. | mdpi.com |

Synthetic and Semisynthetic Research Approaches for 1,3,6,7 Tetrahydroxy 8 Prenylxanthone

Strategies for the Chemical Synthesis of Xanthone (B1684191) Core Structures

The dibenzo-γ-pyrone (xanthone) framework is the central structural feature of 1,3,6,7-tetrahydroxy-8-prenylxanthone. wits.ac.za The construction of this tricyclic system is a critical first step in any total synthesis approach. Several classical and modern methods have been developed and refined for this purpose. rsc.orgup.pt

The most prevalent strategies for synthesizing the xanthone core are:

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This is a widely used method that involves the acid-catalyzed intramolecular cyclization of a benzophenone (B1666685) intermediate to form the xanthone ring. up.pt

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: This approach, an alternative to the benzophenone route, relies on the intramolecular Friedel-Crafts acylation of a diaryl ether precursor. up.pt The synthesis of the diaryl ether is often achieved via an Ullmann condensation. up.pt

The Grover, Shah, and Shah (GSS) Reaction: This method involves the reaction of a phenol (B47542) with a 2-hydroxybenzoic acid derivative, typically in the presence of a condensing agent like trifluoroacetic anhydride, to directly form the xanthone skeleton. up.pt

Modern Cross-Coupling Methodologies: More recent advancements include the use of palladium-catalyzed reactions and intramolecular cross-dehydrogenative coupling (CDC) to construct the xanthone skeleton under milder conditions and with greater functional group tolerance. researchgate.net

These synthetic routes provide access to a variety of substituted xanthone cores, including the 1,3,6,7-tetrahydroxyxanthone scaffold, which serves as the immediate precursor for the final prenylation step to yield the target compound. nih.gov

Table 1: Key Synthetic Methods for Xanthone Core Construction

| Method | Precursors | Key Transformation | Reference |

|---|---|---|---|

| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Acid-catalyzed cyclodehydration | up.pt |

| Diaryl Ether Route | 2-Aryloxybenzoic Acid | Intramolecular electrophilic cycloacylation | up.pt |

| Grover, Shah, and Shah | Phenol + 2-Hydroxybenzoic acid | Condensation and cyclization | up.pt |

| Cross-Dehydrogenative Coupling | 2-Aryloxybenzaldehyde | Intramolecular C-H activation/C-C bond formation | researchgate.net |

Regiospecific Introduction of Prenyl Moieties

A significant challenge in the synthesis of this compound is the precise, or regiospecific, installation of the prenyl (3-methyl-2-butenyl) group at the C-8 position of the xanthone core. The presence of multiple potential reaction sites on the polyhydroxylated aromatic rings makes chemical prenylation difficult to control. nih.govacs.org

Chemical Prenylation: Standard chemical methods for C-prenylation often involve reacting the hydroxyxanthone precursor with a prenylating agent, such as prenyl bromide, under basic conditions. unram.ac.id However, these reactions can lead to a mixture of products, including C-prenylated isomers (at different carbon atoms) and O-prenylated ethers, reducing the yield of the desired C-8 product. The substitution pattern is often highly dependent on the specific experimental conditions. researchgate.net

Enzymatic Prenylation: To overcome the challenge of regioselectivity, researchers have turned to biocatalysis. Prenyltransferases (PTs) are enzymes that catalyze the attachment of prenyl groups to acceptor molecules with high specificity. nih.govoup.com A membrane-bound prenyltransferase isolated from Hypericum calycinum cell cultures, designated HcPT, has been shown to catalyze the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.gov This enzymatic approach provides a direct and highly selective route to this compound. nih.gov Similarly, other studies have demonstrated the potential of using flexible plant flavonoid prenyltransferases to achieve regiospecific prenylation on various xanthone scaffolds. nih.govacs.org

Semisynthesis from Abundant Natural Precursors

Semisynthesis offers a practical alternative to total synthesis, leveraging structurally related and more abundant natural products as starting materials. For this compound, the direct precursor, 1,3,6,7-tetrahydroxyxanthone, can be a target for semisynthesis.

A key example is the use of the HcPT enzyme from Hypericum calycinum. nih.gov In this process, the 1,3,6,7-tetrahydroxyxanthone substrate is either isolated from a natural source or prepared synthetically. It is then subjected to an enzymatic reaction with the HcPT enzyme, which specifically attaches a prenyl group at the C-8 position to yield the final product. nih.gov This chemoenzymatic strategy combines chemical synthesis (of the precursor) and biocatalysis (for the prenylation) to efficiently produce the target molecule. This approach is particularly valuable as it mimics the final step of the natural biosynthetic pathway of the compound in plants. nih.gov

Design and Synthesis of Analogs for Structure-Activity Exploration

To investigate the relationship between the chemical structure of this compound and its biological activities, researchers design and synthesize a variety of structural analogs. nih.gov These structure-activity relationship (SAR) studies are crucial for identifying the key chemical features responsible for the compound's effects and for developing new, potentially more potent lead compounds. nih.govresearchgate.net

Synthetic efforts in this area focus on systematic modifications of the xanthone scaffold, including:

Varying the Number and Position of Prenyl Groups: Synthesizing analogs with prenyl groups at different positions (e.g., C-2, C-4) or with multiple prenyl moieties helps to determine the importance of the C-8 prenyl group for a specific biological activity. nih.govresearchgate.net

Altering the Hydroxylation Pattern: The number and location of hydroxyl groups on the xanthone core significantly influence activity. nih.gov Analogs are synthesized with different patterns of hydroxylation or methoxylation to probe these effects. Studies have shown that a hydroxyl group ortho to the carbonyl function can be important for cytotoxicity. nih.gov

Rigidification and Derivatization: Creating more rigid structures, such as pyranoxanthones, by cyclizing the prenyl side chain with an adjacent hydroxyl group, is another common strategy. nih.gov This can lock the conformation of the molecule and lead to altered biological profiles.

These SAR studies have led to the identification of novel prenylated xanthone analogs with potent activities, highlighting the therapeutic potential of this class of compounds. researchgate.net

Analytical Methodologies for Research and Quantification of 1,3,6,7 Tetrahydroxy 8 Prenylxanthone

Quantitative Analysis in Complex Biological and Plant Extracts

Quantitative analysis of 1,3,6,7-Tetrahydroxy-8-prenylxanthone in intricate matrices such as plant tissues and biological fluids presents significant challenges due to the presence of numerous interfering compounds. Modern analytical techniques, particularly those coupling chromatography with mass spectrometry, are essential for achieving reliable and accurate measurements.

High-performance liquid chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for the analysis of xanthones. For this compound, HPLC-DAD analysis allows for identification based on its characteristic UV absorption spectrum, which shows absorption maxima (λmax) at approximately 254, 312, and 360 nm nih.gov. This technique is robust for quantification when reference standards are available and the compound is present in sufficient concentrations.

For higher sensitivity and selectivity, especially in complex biological samples where concentrations may be low, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice mdpi.com. In LC-MS analysis, this compound can be detected by its specific mass-to-charge ratio (m/z). Using positive electrospray ionization (ESI+), the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of 329 nih.gov. Further fragmentation of this ion in an MS/MS experiment provides a characteristic pattern that confirms the compound's identity with high confidence, enabling its quantification even in the presence of co-eluting substances from the matrix nih.govmdpi.com.

| Analytical Technique | Detection Method | Key Identification Parameters | Primary Application |

|---|---|---|---|

| HPLC-DAD | UV-Vis Spectroscopy | Retention Time & UV Spectrum (λmax ≈ 254, 312, 360 nm) nih.gov | Quantification in plant extracts with moderate to high concentrations. |

| LC-MS | Mass Spectrometry (Single Quadrupole or TOF) | Retention Time & Mass-to-Charge Ratio ([M+H]⁺ at m/z 329) nih.gov | Identification and quantification in complex matrices. |

| LC-MS/MS | Tandem Mass Spectrometry (Triple Quadrupole or Q-TOF) | Retention Time, Precursor Ion (m/z 329), and Specific Fragment Ions nih.gov | Highly sensitive and selective quantification in biological samples (e.g., plasma, tissue). |

Development of Standardized Analytical Protocols for Research Studies

The development of standardized protocols is critical to ensure consistency and comparability of results across different research studies. A typical standardized protocol for the quantification of this compound involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial step involves extracting the compound from the plant or biological matrix. A common method for plant material is solid-liquid extraction using solvents like methanol (B129727), ethanol, or acetone, sometimes in combination with water nih.gov. For biological fluids like plasma, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering proteins and lipids.

Chromatographic Separation: Reversed-phase HPLC is the most widely used technique for separating xanthones nih.govmdpi.comacademicjournals.org. A C18 column is typically employed for this purpose nih.govacademicjournals.org. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol nih.govmdpi.com. The gradient elution allows for the effective separation of the target compound from other structurally similar xanthones and matrix components.

Detection and Quantification: Following separation, the compound is detected using DAD or a mass spectrometer. Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard may also be used to correct for variations in sample preparation and instrument response.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) academicjournals.org |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid nih.govmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol mdpi.com |

| Elution Type | Gradient Elution nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.govacademicjournals.org |

| Column Temperature | 25 - 35 °C academicjournals.org |

| Detection (DAD) | Monitoring at ~254 nm, 312 nm, or 360 nm nih.gov |

| Detection (MS) | Positive ESI mode, monitoring for m/z 329 nih.gov |

Method Validation for Accuracy and Precision in Research Environments

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. Method validation ensures that the measurements of this compound are accurate, precise, and reproducible. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity/Selectivity: This parameter ensures that the analytical signal belongs unequivocally to the target compound and is not affected by other components in the sample matrix, such as impurities or other metabolites nih.gov. In HPLC-DAD, this is confirmed by assessing peak purity, while in LC-MS/MS, the high selectivity of monitoring specific precursor-to-product ion transitions provides confidence.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing a series of standards, and a correlation coefficient (R²) close to 1.000 (typically >0.999) indicates good linearity nih.govacademicjournals.org.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the pure compound is added to a blank matrix and then analyzed. The percentage of the added compound that is measured (the recovery) should ideally be close to 100% (e.g., within 90-110%) academicjournals.org.

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For analytical methods, RSD values are generally expected to be below 15% scielo.brau.dk.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision academicjournals.org. These are crucial for analyzing samples with trace amounts of the compound.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.999 nih.gov | Confirms direct relationship between concentration and instrument response. |

| Accuracy (% Recovery) | Typically 90% - 110% academicjournals.org | Ensures the measured value is close to the actual value. |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) scielo.brau.dk | Demonstrates the reproducibility of the method. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3:1 | Defines the smallest amount of analyte that can be detected. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10:1 academicjournals.org | Defines the smallest amount of analyte that can be reliably quantified. |

Future Research Directions and Academic Perspectives

Comprehensive Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of the xanthone (B1684191) core in plants is known to involve the shikimate pathway, leading to a key benzophenone (B1666685) intermediate which then undergoes regioselective cyclization to form a trihydroxyxanthone precursor like 1,3,7-trihydroxyxanthone. frontiersin.orgnih.govmdpi.com However, the specific enzymatic steps that lead to the final structure of 1,3,6,7-Tetrahydroxy-8-prenylxanthone are not fully characterized. Future research must focus on identifying and characterizing the novel enzymes responsible for the later steps of its formation.

Key research objectives should include:

Identification of Hydroxylases: Pinpointing the specific cytochrome P450 monooxygenases or other hydroxylases that catalyze the hydroxylation at the C-6 and C-7 positions of the xanthone scaffold.

Characterization of Prenyltransferases: Isolating and functionally characterizing the specific prenyltransferase enzyme that attaches the prenyl group to the C-8 position. Understanding the substrate specificity of this enzyme is crucial.

Regulatory Network Analysis: Investigating the genetic and environmental factors that regulate the expression of these biosynthetic genes. This includes studying transcription factors and signaling molecules that respond to developmental cues or environmental stress, potentially leading to increased production of the compound in its natural source. researchgate.net

A deeper understanding of these biosynthetic pathways is a prerequisite for biotechnological production efforts. nih.gov

| Enzyme Class | Proposed Function in Biosynthesis | Research Goal |

| Benzophenone Synthase (BPS) | Forms the initial carbon skeleton. researchgate.net | Confirm its role in the specific pathway leading to the precursor. |

| Cytochrome P450 (CYP) | Catalyzes hydroxylation and oxidative coupling. researchgate.net | Identify the specific CYPs for C-6 and C-7 hydroxylation. |

| Prenyltransferase (PT) | Attaches the C5 prenyl group to the xanthone core. | Isolate and characterize the C-8 specific prenyltransferase. |

| Glucosyltransferase | May be involved in the modification of precursors or related compounds. frontiersin.org | Investigate potential glycosylated intermediates in the pathway. |

Identification of Additional Specific Molecular Targets and Signaling Pathways

Initial research has shown that this compound (also referred to as TPX) can ameliorate inflammatory responses by inhibiting the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov It has also been found to promote the expression of sirtuin 3. nih.gov While these findings are significant, they likely represent only a part of the compound's mechanism of action.

Future studies should aim to:

Uncover Direct Binding Partners: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of the compound within the cell.

Expand Signaling Pathway Analysis: Move beyond the known anti-inflammatory pathways to explore effects on other major cellular signaling networks, such as those involved in apoptosis, cell cycle regulation, and metabolism. nih.govmdpi.com The PI3K-mTOR and Notch signaling pathways, for instance, are common targets for natural products and are frequently implicated in disease. nih.gov

Clarify Downstream Effects: Once new targets are identified, detailed molecular studies will be needed to understand how the interaction between this compound and its target modulates downstream cellular events.

This multi-pronged approach will provide a more complete picture of its bioactivity and potential applications.

| Known Pathway | Observed Effect of TPX | Future Research Focus |

| NF-κB Signaling | Inhibition of IKKα/β, IκBα, and p65 phosphorylation. nih.gov | Identify upstream regulators affected by TPX. |

| MAPK Signaling | Inhibition of LPS-induced activation. nih.gov | Determine specificity for ERK, JNK, or p38 arms of the pathway. |

| Sirtuin 3 (SIRT3) | Promotes expression. nih.gov | Elucidate the mechanism of SIRT3 upregulation. |

Development of Advanced Synthetic and Chemo-Enzymatic Approaches for Complex Analogs

While the compound can be isolated from natural sources, total synthesis and the creation of analogs are essential for detailed structure-activity relationship (SAR) studies and for developing molecules with improved properties. Traditional synthetic methods for prenylated xanthones often involve steps like Claisen rearrangement and cyclization. benthamdirect.com More advanced and efficient methods are now a key research focus.

Future directions in synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): Applying microwave irradiation to accelerate key reaction steps, reduce synthesis time, and potentially improve yields. benthamdirect.comcore.ac.uknih.gov

Heterogeneous Catalysis: Using recoverable and reusable catalysts, such as nanopalladium supported on clay, to develop greener and more sustainable synthetic routes. benthamdirect.comnih.gov

Chemo-enzymatic Synthesis: Combining the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net For example, using purified biosynthetic enzymes like prenyltransferases or hydroxylases to modify a synthetically created xanthone core could allow for the creation of highly complex and specific analogs that are difficult to produce through purely chemical means. nih.gov

These advanced synthetic strategies will enable the production of a library of analogs, allowing for a systematic exploration of how modifications to the hydroxyl and prenyl groups affect biological activity. nih.govnih.gov

Biotechnological Production Optimization and Strain Engineering for Sustainable Supply

Relying on extraction from plant sources for a large-scale supply of this compound is often not sustainable or economically viable. Biotechnological production using engineered microorganisms presents a promising alternative. nih.govresearchgate.net The field of synthetic biology offers powerful tools for developing microbial cell factories. frontiersin.orgnih.gov

Key areas for future research are:

Pathway Reconstruction in a Host Organism: Once the biosynthetic genes are identified (as per section 8.1), they can be introduced into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to reconstruct the pathway.

Metabolic Engineering and Optimization: Optimizing the production of precursors from the host's central metabolism (e.g., from the shikimate pathway) and balancing the expression of the biosynthetic enzymes are critical. nih.govdoaj.org This can involve gene editing, promoter optimization, and the elimination of competing metabolic pathways. biosynsis.comlbl.gov

Fermentation Process Development: Developing and scaling up fed-batch fermentation processes to achieve high-titer production of the target compound, which is essential for industrial feasibility. frontiersin.org

Successful implementation of these strategies could provide a consistent, sustainable, and cost-effective source of this compound.

Investigation of Combinatorial and Synergistic Effects with Other Bioactive Compounds